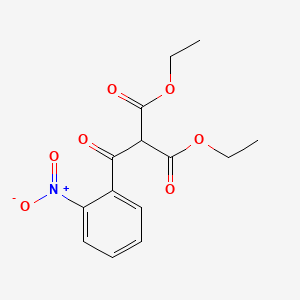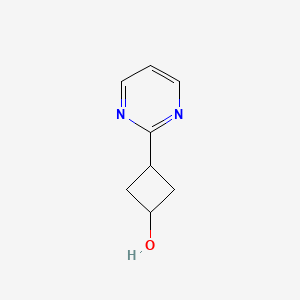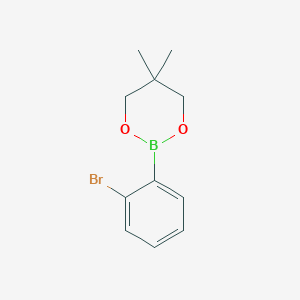
2-(2-Bromophenyl)-5,5-dimethyl-1,3,2-dioxaborinane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Bromophenyl)-5,5-dimethyl-1,3,2-dioxaborinane is an organoboron compound that features a bromophenyl group attached to a dioxaborinane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromophenyl)-5,5-dimethyl-1,3,2-dioxaborinane typically involves the reaction of 2-bromophenylboronic acid with 2,2-dimethyl-1,3-propanediol under dehydrating conditions. The reaction is often catalyzed by an acid or a base to facilitate the formation of the dioxaborinane ring.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Bromophenyl)-5,5-dimethyl-1,3,2-dioxaborinane can undergo several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles in the presence of a suitable catalyst.
Cross-Coupling Reactions: This compound is particularly useful in Suzuki-Miyaura coupling reactions, where it acts as a boron reagent to form carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, to deprotonate the boronic acid group.
Solvents: Common solvents include tetrahydrofuran (THF) and dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reactants used. In Suzuki-Miyaura coupling, the product is typically a biaryl compound.
Applications De Recherche Scientifique
2-(2-Bromophenyl)-5,5-dimethyl-1,3,2-dioxaborinane has several applications in scientific research:
Organic Synthesis: Used as a reagent in cross-coupling reactions to form complex organic molecules.
Medicinal Chemistry:
Material Science: Used in the preparation of polymers and other advanced materials.
Mécanisme D'action
The mechanism of action for 2-(2-Bromophenyl)-5,5-dimethyl-1,3,2-dioxaborinane in cross-coupling reactions involves the formation of a boronate ester intermediate. This intermediate undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromophenylboronic Acid: Similar in structure but lacks the dioxaborinane ring.
5,5-Dimethyl-1,3,2-dioxaborinane: Lacks the bromophenyl group.
Uniqueness
2-(2-Bromophenyl)-5,5-dimethyl-1,3,2-dioxaborinane is unique due to the presence of both the bromophenyl group and the dioxaborinane ring, which makes it particularly useful in Suzuki-Miyaura coupling reactions. This dual functionality allows for greater versatility in organic synthesis compared to its individual components.
Propriétés
Formule moléculaire |
C11H14BBrO2 |
|---|---|
Poids moléculaire |
268.94 g/mol |
Nom IUPAC |
2-(2-bromophenyl)-5,5-dimethyl-1,3,2-dioxaborinane |
InChI |
InChI=1S/C11H14BBrO2/c1-11(2)7-14-12(15-8-11)9-5-3-4-6-10(9)13/h3-6H,7-8H2,1-2H3 |
Clé InChI |
ZSUJRJZJYFVWCG-UHFFFAOYSA-N |
SMILES canonique |
B1(OCC(CO1)(C)C)C2=CC=CC=C2Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




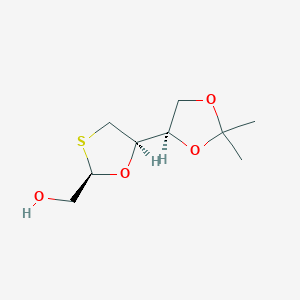

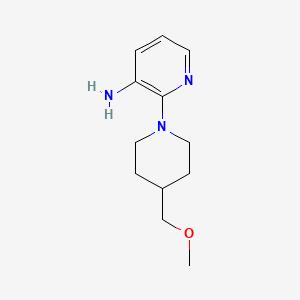


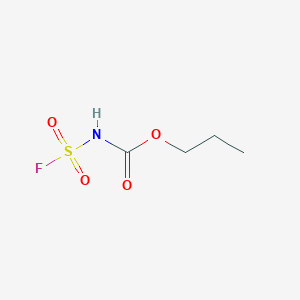
![(1-isobutyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine](/img/structure/B13353506.png)
![3-(8-(Methoxymethyl)-6-azaspiro[3.4]octan-6-yl)-3-oxopropanenitrile](/img/structure/B13353522.png)
![6-Methyl-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B13353530.png)
![trans-N-methyl-1-[4-(trifluoromethoxy)cyclohexyl]methanamine](/img/structure/B13353532.png)
